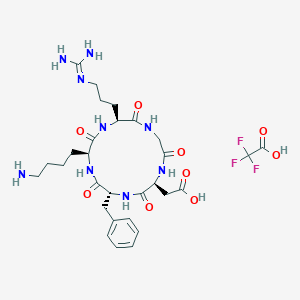

Cyclo(-RGDfK) Trifluoroacetate

Descripción general

Descripción

Cyclo(-RGDfK) Trifluoroacetate is a cyclic pentapeptide that contains the αVβ3 integrin-binding sequence arginine-glycine-aspartate (RGD) . It has been used in the synthesis of unimolecular micelles and ligand-decorated nanogels for cancer cell-targeted drug delivery .

Synthesis Analysis

The synthesis of this compound involves a Claisen condensation to access 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione followed by a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride to obtain the pyrazole moiety .Molecular Structure Analysis

The molecular formula of this compound is C24H34N8O7S • XCF3COOH . The InChi Code is InChI=1S/C24H34N8O7S.C2HF3O2 .Physical and Chemical Properties Analysis

This compound is a solid substance . It is soluble in both ethanol and water . The molecular weight is 578.6 .Aplicaciones Científicas De Investigación

1. Development of PET Imaging Probes

Cyclo(-RGDfK) Trifluoroacetate has been utilized in the development of PET imaging probes. A study by Li et al. (2014) synthesized mono- or bis-cyclo(RGDfK) linked triazine-based conjugates targeting integrin αvβ3 receptors. This conjugate displayed enhanced binding affinity and was effectively used for tumor imaging in mice models (Li et al., 2014).

2. Conjugation for Biological Investigations

Boturyn and Dumy (2001) developed a methodology for the conjugation of cyclo(-RGDfK-) through regioselective derivatization, providing a flexible chemical entry for creating integrin ligands with reporter groups for biological studies (Boturyn & Dumy, 2001).

3. Targeted Gene Delivery Systems

In research by Oba et al. (2007), a cyclic RGD peptide-conjugated block copolymer was synthesized for targeted gene delivery. The copolymer demonstrated increased transfection efficiency in cells with αvβ3 and αvβ5 integrin receptors, indicating its potential as a targetable gene delivery system (Oba et al., 2007).

4. Synthesis of Selective αvβ3-Integrin Antagonists

Dai, Su, and Liu (2000) improved the synthesis of cyclo(-RGDfK-), a selective αvβ3-integrin antagonist. This compound has shown promise in inhibiting angiogenesis and inducing apoptosis in vascular cells, relevant for cancer treatment (Dai, Su, & Liu, 2000).

5. Endothelial Cell Adhesion and Drug Delivery

Marchi-Artzner et al. (2001) incorporated cyclo(-RGDfK-) lipopeptide into artificial membranes, observing selective adhesion and spreading of endothelial cells. This approach could enhance the efficiency of liposomes used as drug carriers (Marchi-Artzner et al., 2001).

Mecanismo De Acción

Target of Action

Cyclo(-RGDfK) Trifluoroacetate is a potent and selective inhibitor of the αVβ3 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). In particular, αVβ3 integrin plays a crucial role in angiogenesis and tumor metastasis .

Mode of Action

This compound interacts with its target, the αVβ3 integrin, by binding to it . This binding inhibits the interaction between the integrin and its natural ligands, such as vitronectin . As a result, the downstream signaling pathways that are normally activated by the integrin-ligand interaction are disrupted .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the integrin-mediated signaling pathway . By inhibiting αVβ3 integrin, the compound disrupts the normal functioning of this pathway, which can lead to changes in cell adhesion, migration, and survival .

Pharmacokinetics

Due to its potent and selective inhibition of αvβ3 integrin, it is likely to have a significant impact on bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal cell functions that depend on αVβ3 integrin . This includes processes such as cell adhesion, migration, and survival, which are critical for angiogenesis and tumor metastasis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to αVβ3 integrin may affect the efficacy of the compound . Additionally, the stability of the compound can be affected by factors such as pH and temperature . .

Análisis Bioquímico

Biochemical Properties

Cyclo(-RGDfK) Trifluoroacetate interacts with several biomolecules, most notably integrin αvβ3 and its ligand, vitronectin . The interaction between this compound and these biomolecules is crucial in its role in biochemical reactions, particularly in the context of tumor growth inhibition .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the formation of heterodimers between integrin αvβ3 and its ligand, vitronectin . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically integrin αvβ3 and its ligand, vitronectin . This binding inhibits the formation of heterodimers, which can lead to changes in gene expression and potentially inhibit tumor growth .

Temporal Effects in Laboratory Settings

It is known that this compound is highly stable , suggesting that it may have long-term effects on cellular function in both in vitro and in vivo studies.

Metabolic Pathways

Given its interaction with integrin αvβ3 and vitronectin , it is likely that it plays a role in pathways related to cell signaling and tumor growth.

Transport and Distribution

Given its interaction with integrin αvβ3 and vitronectin , it is likely that it is transported to sites where these biomolecules are present.

Subcellular Localization

Given its interaction with integrin αvβ3 and vitronectin , it is likely that it is localized to areas of the cell where these biomolecules are present.

Propiedades

IUPAC Name |

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O7.C2HF3O2/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16;3-2(4,5)1(6)7/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31);(H,6,7)/t17-,18-,19+,20-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCQIPJAWCYHFT-HXSCNMCGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42F3N9O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

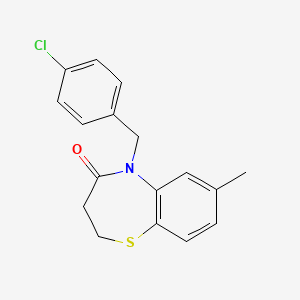

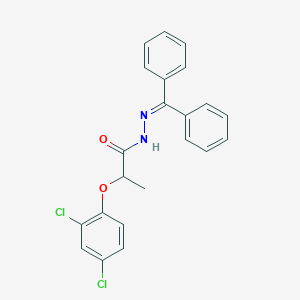

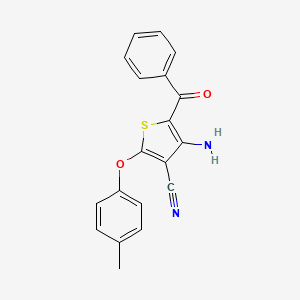

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B3037522.png)

![2,6-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B3037525.png)

![2-[(2,6-dichlorophenyl)sulfanyl]-N'-(diphenylmethylene)propanohydrazide](/img/structure/B3037530.png)

methanone](/img/structure/B3037533.png)

![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[(4-methylphenyl)methyl]imidazole](/img/structure/B3037534.png)

![(4-Chlorophenyl){4-hydroxy-4-[(4-methylphenoxy)methyl]piperidino}methanone](/img/structure/B3037539.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B3037541.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3037543.png)